2'-O-Allylcytidine
Beschreibung
2'-O-Allylcytidine is a chemically modified nucleoside characterized by an allyl group (-CH₂CH₂CH₂) attached to the 2'-hydroxyl position of the ribose sugar in cytidine. This modification alters its physicochemical and biological properties, making it valuable for applications in oligonucleotide synthesis, antiviral research, and RNA-based therapeutics. Key properties include:
- Molecular formula: C₁₂H₁₇N₃O₅ .
- Synthesis: Synthesized in 41% yield over six steps from cytidine using amide protecting groups for the exocyclic amino group .
The allyl substituent enhances enzymatic stability compared to unmodified cytidine, a critical feature for therapeutic oligonucleotides resistant to nucleases .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h2-4,7,9-11,16-17H,1,5-6H2,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGODVCJEFNCZPV-QCNRFFRDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Allylcytidine typically involves the protection of the hydroxyl groups of cytidine, followed by the introduction of the allyl group. One common method includes the following steps:
- Protection of the 5’- and 3’-hydroxyl groups of cytidine using acyl groups.
- Allylation of the 2’-hydroxyl group using allyl bromide in the presence of a base such as sodium hydride.
- Deprotection of the acyl groups to yield 2’-O-Allylcytidine .
Industrial Production Methods: While specific industrial production methods for 2’-O-Allylcytidine are not extensively documented, the general approach involves large-scale synthesis using similar protection and allylation strategies. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-O-Allylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Cyclization Reactions: The allyl group can react with other functional groups to form cyclic structures, such as 3, N4-cyclized cytidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Allyl bromide, sodium hydride, and solvents like dimethylformamide.
Oxidation: Iodine or other oxidizing agents.
Cyclization: Specific conditions involving catalysts or reagents that promote intramolecular reactions.
Major Products:
Substitution Products: Various allylated derivatives.
Oxidation Products: Epoxides and other oxygenated compounds.
Cyclization Products: Cyclic nucleoside analogues like 3, N4-cyclized cytidine.
Wissenschaftliche Forschungsanwendungen
2’-O-Allylcytidine has a wide range of applications in scientific research:
RNA Labelling: Used for tagging RNA molecules to study their dynamics and interactions within cells.
Chemical Sequencing: Employed in sequencing techniques to identify specific nucleoside modifications in RNA.
Biochemical Studies: Utilized in affinity chromatography and RNA processing studies due to its enhanced stability and reactivity.
Medical Research:
Wirkmechanismus
The mechanism of action of 2’-O-Allylcytidine involves its incorporation into RNA molecules, where it can alter the structure and function of the RNA. The allyl group can participate in various chemical reactions, leading to modifications that affect RNA stability, interactions, and processing. The compound can also serve as a substrate for enzymes involved in RNA metabolism, providing insights into their function and regulation .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Key Features
Key Observations :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2'-O-Allylcytidine, and how can their efficiency be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves allylation of cytidine derivatives under controlled conditions (e.g., Mitsunobu reaction or enzymatic modifications). To optimize efficiency, researchers should:
- Perform stepwise reaction monitoring using thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Validate purity (≥95%) via reverse-phase HPLC with UV detection, referencing the MFCD09750836 identifier for standardization .
- Document solvent systems, catalysts, and temperature gradients in the experimental section to ensure reproducibility, per Beilstein Journal guidelines .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of 2'-O-Allylcytidine in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify allyl group attachment at the 2'-O position and assess conformational changes in the ribose ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 298.1142) and detects impurities .
- HPLC-PDA : Employ photodiode array detection to quantify purity and identify degradation products, with protocols aligned with ICH guidelines for small molecules .
Q. How can researchers ensure accurate quantification of 2'-O-Allylcytidine in complex biological matrices?
- Methodological Answer :
- Develop a validated LC-MS/MS method with stable isotope-labeled internal standards (e.g., -cytidine) to correct for matrix effects .
- Perform spike-and-recovery experiments in relevant biological fluids (e.g., plasma or cell lysates) to assess extraction efficiency .
Advanced Research Questions
Q. How should researchers design experiments to investigate the stability of 2'-O-Allylcytidine under varying physiological or storage conditions?
- Methodological Answer :
- Controlled Variables : Test pH (2–9), temperature (4°C–37°C), and exposure to light using stability-indicating assays (e.g., HPLC tracking degradation peaks) .
- Accelerated Stability Studies : Apply Arrhenius kinetics to predict shelf-life under long-term storage, with data reported in supporting information for peer review .
- Statistical Analysis : Use ANOVA to compare degradation rates across conditions, ensuring ≥3 replicates per group to account for variability .
Q. What methodologies are appropriate for resolving contradictory data on the biological activity or chemical reactivity of 2'-O-Allylcytidine across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., enzymatic assays vs. cellular uptake studies) to confirm activity .
- Meta-Analysis : Aggregate published datasets to identify confounding variables (e.g., solvent choice or cell line differences) using PRISMA guidelines .
- Replication Studies : Reproduce key experiments in independent labs, documenting all protocol deviations in supplementary materials .
Q. How can researchers systematically evaluate the impact of 2'-O-Allylcytidine's allyl group on nucleoside conformation and interaction with biological targets?
- Methodological Answer :
- Computational Modeling : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to compare 2'-O-Allylcytidine's ribose puckering with unmodified cytidine .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., RNA polymerases) to map steric effects of the allyl group .
- In Vitro Binding Assays : Use surface plasmon resonance (SPR) to measure affinity changes for nucleic acid templates, with negative controls (e.g., 2'-O-methylcytidine) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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